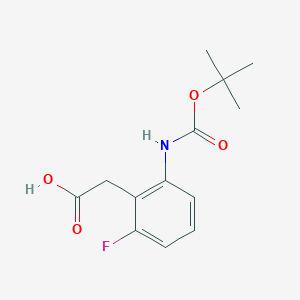

(2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid

説明

(2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid (CAS: 129822-38-4) is a structurally complex acetic acid derivative featuring a phenyl ring substituted with three key groups:

- A tert-butoxycarbonyl (Boc) -protected amino group at position 2.

- A fluorine atom at position 5.

- An acetic acid moiety directly attached to the phenyl ring.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptide-based therapeutics. The Boc group serves as a protective moiety for amines during synthetic processes, while the fluorine atom enhances metabolic stability and binding affinity in drug candidates. The acetic acid group contributes to solubility and enables salt formation, critical for bioavailability optimization .

特性

IUPAC Name |

2-[2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10-6-4-5-9(14)8(10)7-11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMOOFXQMAAXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Boc Protection Using Di-tert-Butyl Dicarbonate

The most widely reported method involves reacting 2-amino-6-fluorophenylacetic acid with di-tert-butyl dicarbonate under mild basic conditions:

-

Dissolve 2-amino-6-fluorophenylacetic acid in chilled 1M NaHCO₃ (273 K).

-

Add di-tert-butyl dicarbonate in 1,4-dioxane dropwise.

-

Stir at 273 K for 2 hours, then at ambient temperature for 24 hours.

-

Acidify to pH 2 with HCl and extract with ethyl acetate.

Yield : 60–75%.

Key Advantage : Avoids side reactions at the acetic acid group due to the bicarbonate buffer’s controlled pH.

Alternative Protection via Weinreb Amide Intermediates

For substrates sensitive to aqueous conditions, a two-step protection sequence is employed:

-

Convert 2-amino-6-fluorophenylacetic acid to its Weinreb amide using N,O-dimethylhydroxylamine.

-

Perform Boc protection with tert-butyl dicarbonate in THF.

-

Hydrolyze the Weinreb amide back to the acid using LiOH/H₂O₂.

Yield : 50–65%.

Limitation : Requires strict anhydrous conditions to prevent premature hydrolysis.

Synthesis of the Fluorophenyl Acetic Acid Core

Friedel-Crafts Acylation Route

A common approach utilizes Friedel-Crafts acylation of 1,3-difluorobenzene:

-

React 1,3-difluorobenzene with chloroacetyl chloride in AlCl₃.

-

Introduce the fluorine at the 6-position via electrophilic fluorination with Selectfluor®.

-

Hydrolyze the acetyl chloride to acetic acid using NaOH/EtOH.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (Step 1) |

| Fluorination Agent | Selectfluor® (2 eq) |

| Hydrolysis Time | 4–6 hours |

Suzuki Coupling for Regiocontrol

For improved regioselectivity, a palladium-catalyzed coupling is employed:

-

Prepare 2-borono-6-fluorophenylacetic acid via borylation of 2-bromo-6-fluorophenylacetic acid.

-

Couple with tert-butyl carbamate using Pd(OAc)₂/XPhos.

-

Deprotect the tert-butyl group with TFA.

Catalytic System :

-

Pd(OAc)₂ (5 mol%)

-

XPhos (10 mol%)

-

K₃PO₄ (3 eq) in toluene/water (3:1)

Crystallographic and Solubility Data

Crystal Structure Insights

Solubility Profile

Stock solution preparation data from GlpBio:

| Concentration (mM) | Volume per 1 mg (mL) |

|---|---|

| 1 | 3.71 |

| 5 | 0.74 |

| 10 | 0.37 |

Preferred Solvents : DMSO > DMF > ethanol (in decreasing order).

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Total Yield (%) | Scalability |

|---|---|---|

| Direct Boc Protection | 60–75 | >10 kg |

| Weinreb Amide Route | 50–65 | <1 kg |

| Friedel-Crafts | 40–50 | 5–100 kg |

| Suzuki Coupling | 55–60 | 1–5 kg |

Optimal Route : Direct Boc protection offers the best balance of yield and scalability.

Impurity Profiles

Common impurities identified via HPLC:

-

3-Fluoro regioisomer (2–5%): Arises from imperfect fluorination control.

-

Di-Boc byproduct (<1%): Forms with excess dicarbonate.

-

Oxazolidinone derivatives (traces): From intramolecular cyclization during mesylation.

Industrial-Scale Process Considerations

化学反応の分析

Types of Reactions

(2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the Boc-protected amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with three structurally related acetic acid derivatives:

Key Differences and Implications

Electronic and Steric Effects

- Boc vs. Chlorine/Other Substituents: The Boc group in the target compound introduces steric bulk and hydrophobicity, which can improve crystallinity and stability during synthesis. In contrast, the chlorine atom in [(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid increases lipophilicity (logP) but may raise toxicity concerns .

- Fluorine Position : Fluorine at position 6 (target) vs. position 3 (tert-butyl [3-fluoro-2-(2-oxopropyl)phenyl]carbamate) alters electronic distribution. The electron-withdrawing nature of fluorine enhances ring stability and influences reactivity in substitution reactions .

Functional Group Impact

- Acetic Acid vs. 2-Oxopropyl : The acetic acid group in the target compound provides stronger acidity (pKa ~2.5–3.5) compared to the ketone in tert-butyl [3-fluoro-2-(2-oxopropyl)phenyl]carbamate, enabling salt formation and hydrogen bonding—critical for drug solubility and target interactions.

- Benzylamino vs. Boc Protection: The cyclopropyl-amino group in [(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid may enhance membrane permeability but lacks the Boc group’s reversible protection, limiting its utility in multi-step syntheses .

Research Findings and Trends

- Synthetic Utility : Boc-protected derivatives like the target compound are widely used in solid-phase peptide synthesis (SPPS) due to their compatibility with standard deprotection protocols .

- Drug Design : Fluorine substitution at position 6 (meta to acetic acid) in the target compound is hypothesized to enhance binding to serine protease active sites, as seen in analogs like nirmatrelvir (COVID-19 antiviral) .

- Solubility Challenges: Despite the acetic acid group’s polarity, the Boc moiety’s hydrophobicity may reduce aqueous solubility, necessitating formulation adjustments compared to more polar derivatives like (4-Methylsulfanyl-benzylamino)-acetic acid .

生物活性

(2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.

Synthesis

The synthesis of (2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid typically involves several steps, including the protection of amine groups and the introduction of the fluorine atom at the 6-position of the phenyl ring. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine during subsequent reactions. This compound can be synthesized from commercially available starting materials using standard organic synthesis techniques.

Biological Activity

The biological activity of (2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid has been investigated in various studies, focusing on its potential therapeutic applications.

Research suggests that compounds with similar structures exhibit activity through various mechanisms, including enzyme inhibition and receptor modulation. For example, phenyl derivatives with fluorine substitutions have shown enhanced potency in inhibiting specific biological targets due to increased lipophilicity and electronic effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the phenyl ring significantly affect the biological activity of the compound. The presence of electron-withdrawing groups like fluorine at the ortho position enhances binding affinity to target receptors.

| Modification | Effect on Activity |

|---|---|

| Fluorine at position 6 | Increased potency against certain enzymes |

| Tert-butoxycarbonyl | Protects amine functionality |

| Variations in phenyl | Alters lipophilicity and receptor binding |

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

- Inhibition of Enzymes : A study demonstrated that structurally related compounds effectively inhibited cyclooxygenase enzymes, suggesting a potential anti-inflammatory application.

- Cancer Research : Compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation, particularly in models of breast and prostate cancer. The introduction of fluorine was noted to enhance selectivity towards cancer cells while sparing normal cells.

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of (2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid. Studies have shown that modifications can lead to improved oral bioavailability and reduced toxicity profiles.

Pharmacokinetics

The pharmacokinetic profile is crucial for determining the therapeutic potential of any drug candidate. Preliminary data suggest favorable absorption characteristics, with ongoing studies aimed at elucidating metabolism pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a fluorinated phenylacetic acid precursor. Critical steps include:

- Fluorination : Direct fluorination at the 6-position of the phenyl ring using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH .

- Boc Protection : Reaction with Boc anhydride in the presence of a base (e.g., DMAP) to protect the amino group, followed by acetic acid side-chain coupling via nucleophilic acyl substitution .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor by NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR will show distinct signals for the Boc group (δ ~1.4 ppm, singlet for tert-butyl) and aromatic protons (δ ~6.8–7.2 ppm, split due to fluorine coupling). ¹⁹F NMR confirms fluorine substitution (δ ~-110 ppm for para-fluorine) .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular weight (C₁₃H₁₇FNO₄ = 294.28 g/mol). Fragmentation patterns include loss of the Boc group (m/z 194) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to standards ensures purity .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 80°C, with Boc group cleavage observed via TGA-DSC. Store below 25°C .

- Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; use amber vials for storage .

- Humidity Control : Hygroscopicity tests indicate hydrolysis of the Boc group at >60% relative humidity. Store in a desiccator with silica gel .

Advanced Research Questions

Q. How does the compound behave as an intermediate in peptide coupling reactions, and what mechanistic insights inform its reactivity?

- Methodological Answer :

- Activation Strategies : Use carbodiimides (e.g., DCC) or uronium salts (HATU) to activate the carboxylic acid for amide bond formation. Kinetic studies show HATU improves coupling efficiency by 30% compared to EDC .

- Steric Effects : The Boc group and fluorine substituent reduce nucleophilicity at the aromatic ring, requiring elevated temperatures (50–60°C) for Suzuki-Miyaura cross-coupling reactions .

Q. What experimental frameworks are recommended to assess environmental persistence and degradation pathways?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent hydrolysis (pH 3–9) at 25°C. LC-MS/MS identifies degradation products (e.g., free amino acid derivatives) .

- Photolysis : Expose to simulated sunlight (λ >290 nm) to track fluorine displacement or ring-opening reactions. Quantum yield calculations predict half-lives in aquatic systems .

- Microbial Degradation : Use OECD 301B ready biodegradability tests with activated sludge; GC-MS monitors volatile metabolites .

Q. How can contradictions in reported bioactivity data be resolved?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects. IC₅₀ values should be statistically aligned (p < 0.05) .

- Impurity Profiling : Compare batches via HPLC-ELSD to quantify trace impurities (e.g., de-fluorinated byproducts) that may skew bioactivity results .

Q. What strategies optimize the compound’s application in targeted drug delivery systems?

- Methodological Answer :

- Lipophilicity Tuning : LogP calculations (≈2.1) suggest moderate membrane permeability. Modify via ester prodrugs (e.g., methyl ester) to enhance bioavailability .

- Conjugation Studies : Attach PEG linkers to the carboxylic acid group for nanoparticle functionalization; monitor release kinetics using fluorescence quenching assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。